molecular formula C16H19F3N2O2 B15120163 N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide

N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide

Cat. No.: B15120163
M. Wt: 328.33 g/mol
InChI Key: UPYAKCPLKZSYQH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide is a compound of significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide typically involves multiple steps. One common method includes the formation of the morpholine ring followed by the introduction of the cyclopropyl and trifluoromethylphenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening methods can optimize the reaction conditions, ensuring efficient production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide include:

  • N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxamide
  • N-{4-cyano-3-(trifluoromethyl)phenyl}-2-methacrylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C16H19F3N2O2

Molecular Weight

328.33 g/mol

IUPAC Name

N-cyclopropyl-4-[[3-(trifluoromethyl)phenyl]methyl]morpholine-2-carboxamide

InChI

InChI=1S/C16H19F3N2O2/c17-16(18,19)12-3-1-2-11(8-12)9-21-6-7-23-14(10-21)15(22)20-13-4-5-13/h1-3,8,13-14H,4-7,9-10H2,(H,20,22)

InChI Key

UPYAKCPLKZSYQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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